molecular formula C6H4ClNO3 B164951 2-Chloro-4-nitrophenol CAS No. 619-08-9

2-Chloro-4-nitrophenol

Cat. No. B164951
M. Wt: 173.55 g/mol
InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N
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Patent
US04345076

Procedure details

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran containing 2 g of Raney nickel catalyst was hydrogenated in a Parr shaker at 50 p.s.i. hydrogen pressure. The mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 4-amino-2-chlorophenol (1A), as a tan solid, mp: 144°-147° C.
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[OH:11].[H][H]>O1CCCC1.[Ni]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([OH:11])=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
86.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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